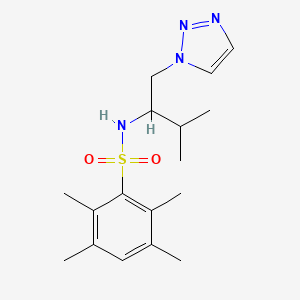![molecular formula C18H11F2N3OS B2518761 2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 801266-80-8](/img/structure/B2518761.png)
2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” is a chemical compound with the molecular formula C18H11F2N3OS . Thiazoles, which are part of this compound’s structure, are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .Physical And Chemical Properties Analysis
The average mass of this compound is 355.361 Da, and the monoisotopic mass is 355.059082 Da .Applications De Recherche Scientifique
Multitargeted Bioactive Molecule
The compound is a type of 2,4-Disubstituted thiazole , which is known to exhibit a wide range of biological activities . These activities include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The substituents on the thiazole ring greatly influence these biological outcomes .
Antimicrobial Activity
A series of 2,4-disubstituted thiazole derivatives, including our compound of interest, have been synthesized and screened for their in vitro antimicrobial activities . These compounds have shown promising results against various microbes such as Bacillus subtilis, Escherichia coli, Staphyloccus aureus, Candida albicans, and Aspergillus niger .
Anticancer Activity
The compound has shown significant inhibitory activity over most of the cancer cell lines . The most remarkable effects were observed against leukemia cell lines SR and HL-60 (TB) and the prostate cancer cell line DU-145 .
Drug-Target Protein Interaction
The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .
Chemical Synthesis
The compound can be synthesized through various chemical reactions. It’s an important intermediate in the synthesis of other complex molecules.
Future Research
Given its wide range of biological activities and significant effects in various fields, this compound holds great potential for future research. It could lead to the development of new drugs and therapies .
Mécanisme D'action
Target of Action
The primary target of 2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . Pantothenate synthetase is a key enzyme in the biosynthesis of coenzyme A, a vital cofactor and acyl carrier in cells.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, by forming a protein-ligand complex . The formation of this complex inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of coenzyme A in Mycobacterium tuberculosis.
Biochemical Pathways
The inhibition of Pantothenate synthetase disrupts the biosynthesis of coenzyme A. Coenzyme A is essential for fatty acid synthesis and degradation, and the operation of the citric acid cycle. Therefore, the disruption of coenzyme A synthesis affects these critical biochemical pathways, leading to the inhibition of Mycobacterium tuberculosis growth .
Result of Action
The result of the action of 2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is the inhibition of Mycobacterium tuberculosis growth . The compound showed significant activity against Mycobacterium tuberculosis, with IC50 and IC90 values indicating effective inhibition at low concentrations .
Propriétés
IUPAC Name |
2,4-difluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3OS/c19-12-3-6-14(15(20)9-12)17(24)21-13-4-1-11(2-5-13)16-10-23-7-8-25-18(23)22-16/h1-10H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUKQFKTYKMJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CSC3=N2)NC(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

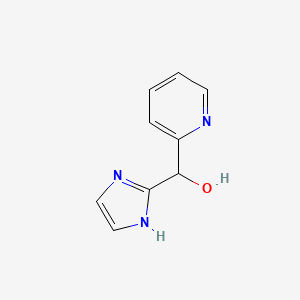
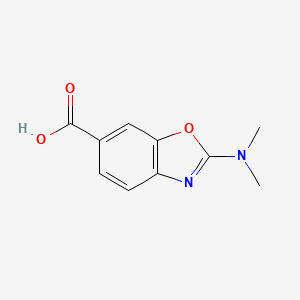
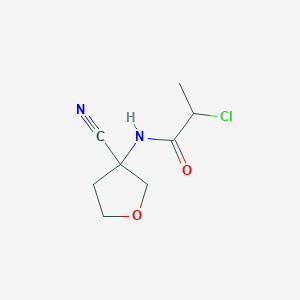
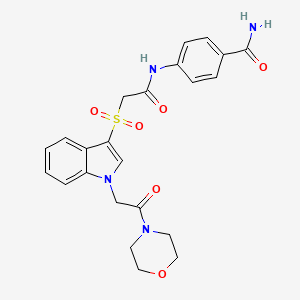
![{3-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride](/img/structure/B2518686.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide](/img/structure/B2518687.png)

![N-[4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-phenyl]-acetamide](/img/structure/B2518690.png)
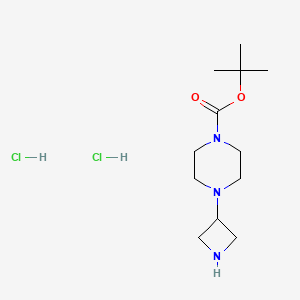
![3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid](/img/structure/B2518694.png)
![3-[1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2518695.png)
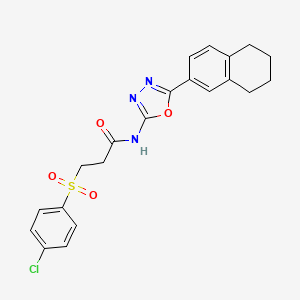
![2,4,5-Trimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2518698.png)
